

Application Notes and Protocols for In Vivo Studies of LRRK2-IN-13

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Compound of Interest

Compound Name: LRRK2-IN-13

Cat. No.: B12367168

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Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical therapeutic target in the field of neurodegenerative diseases, particularly Parkinson's Disease. Mutations in the LRRK2 gene are linked to an increased risk of developing Parkinson's, and inhibition of the LRRK2 kinase is a promising strategy for therapeutic intervention. **LRRK2-IN-13** is a potent inhibitor of LRRK2 with an IC₅₀ of 0.57 nM for the wild-type enzyme and has been noted for its brain-penetrating properties.^[1] These application notes provide a comprehensive overview of the methodologies for conducting in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies of **LRRK2-IN-13**. The protocols outlined below are designed to guide researchers in assessing the absorption, distribution, metabolism, and excretion (ADME) of **LRRK2-IN-13**, as well as its target engagement and downstream effects in preclinical models. A key pharmacodynamic biomarker for LRRK2 kinase inhibition is the phosphorylation of LRRK2 at Serine 935 (pS935), which is reliably reduced upon treatment with LRRK2 inhibitors.^{[2][3][4][5]}

Data Presentation

Due to the limited availability of specific in vivo pharmacokinetic and pharmacodynamic data for **LRRK2-IN-13** in the public domain, the following tables present hypothetical yet representative data for a potent, brain-penetrant LRRK2 inhibitor with properties similar to **LRRK2-IN-13**. These tables are intended to serve as a template for data organization and interpretation.

Table 1: Representative In Vivo Pharmacokinetic Parameters of **LRRK2-IN-13** in Rodents

Parameter	Mouse	Rat
Dose (Oral)	10 mg/kg	10 mg/kg
Cmax (ng/mL)	850	1200
Tmax (h)	0.5	1.0
AUC (0-t) (ng*h/mL)	3400	6000
Half-life (t _{1/2}) (h)	2.5	4.0
Brain/Plasma Ratio	0.8	1.2

Table 2: Representative In Vivo Pharmacodynamic Profile of **LRRK2-IN-13** in Rodent Brain

Dose (Oral)	Time Point (h)	% Inhibition of pS935 LRRK2 (vs. Vehicle)
1 mg/kg	2	35%
3 mg/kg	2	65%
10 mg/kg	2	90%
10 mg/kg	8	50%
10 mg/kg	24	15%

Experimental Protocols

The following are detailed protocols for conducting in vivo PK and PD studies with LRRK2 inhibitors like **LRRK2-IN-13**.

Protocol 1: In Vivo Administration of **LRRK2-IN-13** in Rodents

1.1. Objective: To administer **LRRK2-IN-13** to rodents for pharmacokinetic and pharmacodynamic assessment.

1.2. Materials:

- **LRRK2-IN-13**
- Vehicle (e.g., 0.5% methylcellulose in sterile water, or 10% DMSO/40% PEG300/50% water)
- Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g)
- Oral gavage needles
- Syringes
- Balance

1.3. Procedure:

- Prepare the dosing formulation of **LRRK2-IN-13** in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg dosing volume). Ensure the compound is fully dissolved or forms a homogenous suspension.
- Acclimatize animals to handling for at least 3 days prior to the study.
- On the day of the study, weigh each animal to determine the precise dosing volume.
- Administer the **LRRK2-IN-13** formulation or vehicle control via oral gavage.
- Observe the animals for any immediate adverse reactions.
- House the animals under standard conditions for the duration of the experiment.

Protocol 2: Pharmacokinetic Sample Collection

2.1. Objective: To collect blood and brain tissue samples at various time points post-administration for the determination of **LRRK2-IN-13** concentrations.

2.2. Materials:

- Anesthesia (e.g., isoflurane)

- EDTA-coated collection tubes
- Syringes with appropriate gauge needles
- Surgical tools for dissection
- Phosphate-buffered saline (PBS), ice-cold
- Liquid nitrogen or dry ice
- Centrifuge

2.3. Procedure:

- At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize the animal.
- For terminal collections, perform cardiac puncture to collect whole blood into EDTA-coated tubes. For serial sampling in rats, collect blood from the tail vein.
- Immediately following blood collection, perfuse the animal transcardially with ice-cold PBS to remove blood from the organs.
- Dissect the brain and other tissues of interest. Rinse with cold PBS and blot dry.
- Flash-freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
- To obtain plasma, centrifuge the whole blood samples at 2000 x g for 15 minutes at 4°C.
- Collect the supernatant (plasma) and store at -80°C.

Protocol 3: Quantification of LRRK2-IN-13 in Plasma and Brain Tissue by LC-MS/MS

3.1. Objective: To determine the concentration of **LRRK2-IN-13** in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.2. Materials:

- **LRRK2-IN-13** analytical standard
- Internal standard (e.g., a stable isotope-labeled version of **LRRK2-IN-13**)
- Acetonitrile
- Formic acid
- Water (LC-MS grade)
- C18 reverse-phase column
- LC-MS/MS system

3.3. Procedure:

- Sample Preparation:
 - Plasma: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins. Vortex and centrifuge at high speed. Collect the supernatant.
 - Brain Tissue: Homogenize a known weight of brain tissue in a suitable buffer. Add acetonitrile with the internal standard to an aliquot of the homogenate to precipitate proteins. Centrifuge and collect the supernatant.
- LC-MS/MS Analysis:
 - Inject the supernatant onto the C18 column.
 - Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, with transitions optimized for **LRRK2-IN-13** and the internal standard.
- Data Analysis:

- Generate a calibration curve using the analytical standard in the corresponding matrix (plasma or brain homogenate).
- Quantify the concentration of **LRRK2-IN-13** in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Protocol 4: Western Blot Analysis of pS935 LRRK2

4.1. Objective: To assess the in vivo inhibition of LRRK2 kinase activity by measuring the levels of phosphorylated LRRK2 at Serine 935.[\[6\]](#)[\[7\]](#)

4.2. Materials:

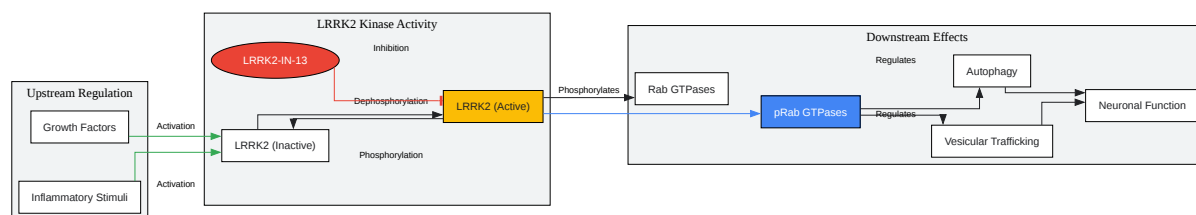
- Brain tissue lysates from Protocol 2
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-pS935 LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

4.3. Procedure:

- Prepare protein lysates from brain tissue by homogenizing in lysis buffer.
- Determine the protein concentration of each lysate using the BCA assay.

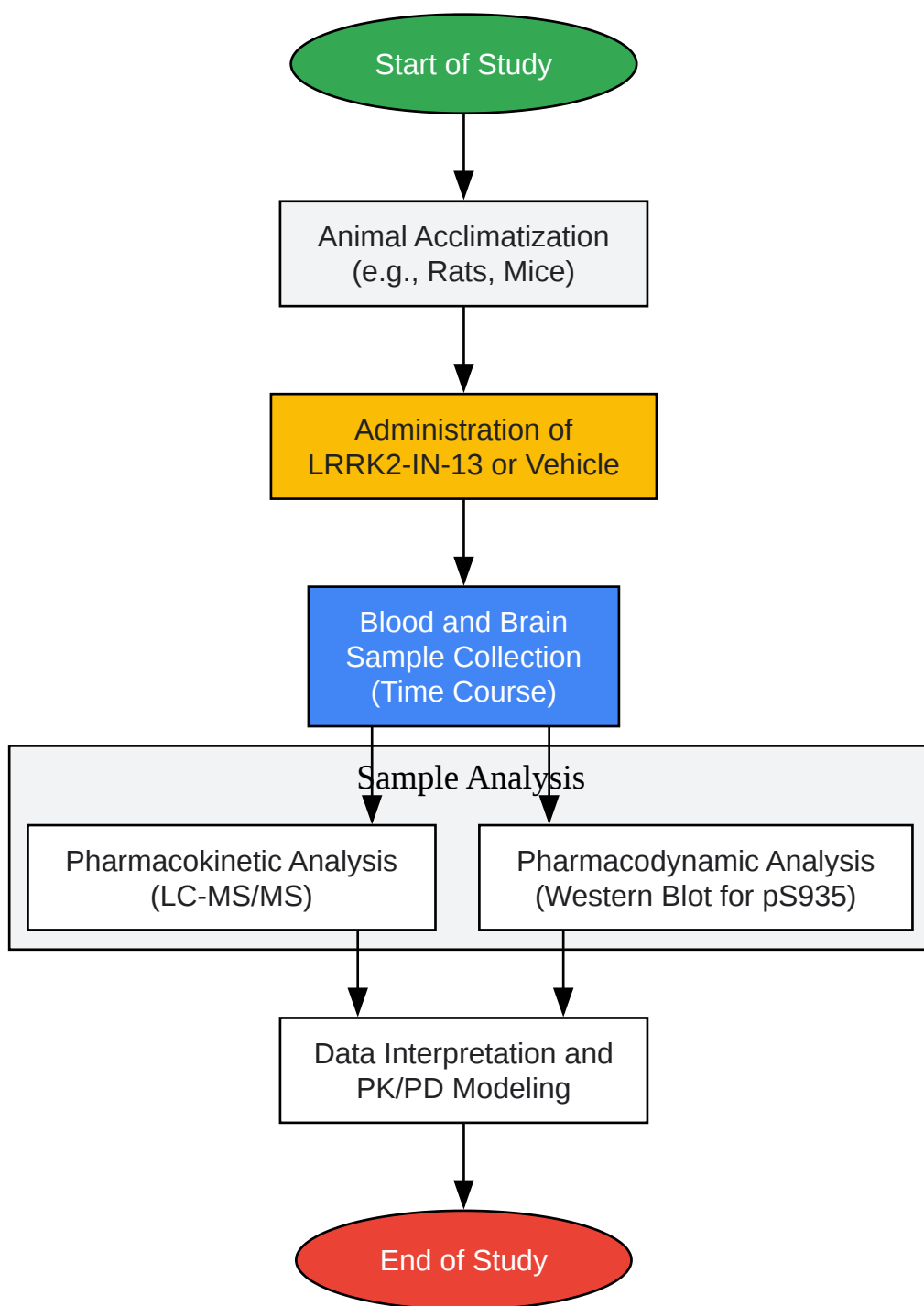
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies (anti-pS935 LRRK2 and anti-total LRRK2, typically used on separate blots) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
- Data Analysis: Quantify the band intensities for pS935 LRRK2 and total LRRK2. Normalize the pS935 LRRK2 signal to the total LRRK2 signal to determine the level of phosphorylation. For loading control, re-probe the membrane with an antibody against a housekeeping protein.

Mandatory Visualizations



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Caption: LRRK2 signaling pathway and the inhibitory action of **LRRK2-IN-13**.



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Caption: General experimental workflow for in vivo PK/PD studies.

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